molecular formula C16H26BNO4S B13029067 N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide

N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide

Cat. No.: B13029067
M. Wt: 339.3 g/mol
InChI Key: CRKXEUKYAMWSSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide is a chemical compound with the molecular formula C16H26BNO4S and a molecular weight of 339.26 g/mol . This compound is known for its unique structure, which includes a boron-containing dioxaborolane ring and a sulfonamide group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide typically involves the reaction of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid with ethanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial methods may involve the use of more robust purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Transition Metal Catalysts: Employed in hydroboration reactions.

    Bases: Such as triethylamine, used to neutralize acids formed during reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

    Organoboron Compounds: Resulting from hydroboration reactions.

Mechanism of Action

The mechanism of action of N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling and hydroboration . The sulfonamide group also contributes to the compound’s reactivity by providing a site for nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a boron-containing dioxaborolane ring and a sulfonamide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C16H26BNO4S

Molecular Weight

339.3 g/mol

IUPAC Name

N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]ethanesulfonamide

InChI

InChI=1S/C16H26BNO4S/c1-7-23(19,20)18-12(2)13-8-10-14(11-9-13)17-21-15(3,4)16(5,6)22-17/h8-12,18H,7H2,1-6H3

InChI Key

CRKXEUKYAMWSSB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NS(=O)(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.